N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

SIRT2 inhibition thiadiazole scaffold enzyme assay

This compound achieves 28 nM IC50 against SIRT2 with >3,500-fold selectivity over SIRT1 in biochemical HPLC assays. Unlike generic thiadiazole analogs (e.g., ST132, IC50 6.62 µM), the 3,5-dimethoxybenzamide substitution is critical for isoform selectivity—SAR studies show conservative peripheral modifications shift potency by >100-fold. The 4-chlorophenyl group enables halogen-bonding at the channel entrance. Ideal for deconvoluting SIRT2-specific biology in MCF-7, HeLa, and neurodegeneration models. Inquire for custom synthesis and bulk pricing.

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.83
CAS No. 392241-90-6
Cat. No. B2952707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
CAS392241-90-6
Molecular FormulaC17H14ClN3O3S
Molecular Weight375.83
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H14ClN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyVMUGPLSYTNLRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 392241-90-6): A Nanomolar SIRT2 Inhibitor with Documented Selectivity Over SIRT1


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. It has been characterized as a potent inhibitor of human sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cancer, neurodegeneration, and inflammation [1]. The compound achieves an IC50 of 28 nM against recombinant human SIRT2 in a biochemical HPLC-based assay [2], while its inhibitory activity against the closely related isoform SIRT1 is reported at 98,000 nM (98 µM), indicating >3,500-fold selectivity [3]. This selectivity profile is a critical differentiator for applications requiring isoform-specific target engagement.

Why N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide Cannot Be Replaced by a Generic Thiadiazole SIRT2 Inhibitor


The 1,3,4-thiadiazole chemical space for SIRT2 inhibition is exceptionally sensitive to peripheral substitution. Published structure-activity relationship (SAR) studies demonstrate that even conservative changes at the 5-position of the thiadiazole ring—such as substituting a 4-chlorophenyl group with a benzyl, ethylthio, or unsubstituted phenyl moiety—can shift SIRT2 inhibitory potency by over two orders of magnitude, from low nanomolar to mid-micromolar IC50 values [1]. Furthermore, the 3,5-dimethoxy substitution pattern on the benzamide ring has been shown in related benzamide-series SIRT2 inhibitors to be critical for maintaining selectivity over SIRT1 and SIRT3 [2]. Consequently, generic thiadiazole or benzamide analogs cannot be presumed to recapitulate the target potency and selectivity without explicit quantitative validation under identical assay conditions.

Direct Quantitative Evidence for Differentiating N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide from Closest Analogs and Alternatives


SIRT2 Inhibitory Potency: Nanomolar Activity vs. Micromolar-Class Thiadiazole Inhibitors

The target compound demonstrates an IC50 of 28 nM against recombinant human SIRT2 in an HPLC-based deacetylation assay using acetyl-H3K9 as substrate [1]. In a structurally related optimization study, the best thiadiazole-based SIRT2 inhibitors achieved only moderate potency: ST131 (IC50 = 8.95 µM) and ST132 (IC50 = 6.62 µM) [2]. A separate series of oxadiazole/thiadiazole acetamides reported the most selective compound ST95 with an IC50 of 10.62 µM against SIRT2 [3]. The target compound thus exhibits at least a 236-fold improvement in potency over the most active thiadiazole comparator drawn from the same chemotype (28 nM vs. 6,620 nM).

SIRT2 inhibition thiadiazole scaffold enzyme assay IC50 comparison

Isoform Selectivity: >3,500-Fold Discrimination Between SIRT2 and SIRT1

Profiling data within ChEMBL indicate that the target compound inhibits SIRT2 with an IC50 of 28 nM, while its activity against SIRT1 is only 98,000 nM (98 µM), yielding a selectivity index (SIRT1 IC50 / SIRT2 IC50) of 3,500 [1]. This contrasts with many early-generation SIRT2 inhibitors that exhibit only 10- to 100-fold selectivity. For instance, the benzamide lead compound 17k displays ~167-fold selectivity over SIRT1 (SIRT2 IC50 = 0.60 µM, SIRT1 IC50 > 100 µM) [2]. The >20-fold higher selectivity of the target compound relative to compound 17k, when measured by selectivity index, is notable even though the two compounds were profiled in different laboratories.

SIRT2 selectivity SIRT1 counter-screen isoform profiling off-target risk

Structural Differentiation: The 4-Chlorophenyl Substituent as a Potency-Enhancing Motif

The presence of a 4-chlorophenyl group at the 5-position of the 1,3,4-thiadiazole ring is a structural feature that distinguishes this compound from unsubstituted phenyl analogs (e.g., 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, CAS 313256-07-4) and from benzyl- or alkylthio-substituted variants commonly explored in thiadiazole SIRT2 inhibitor series [1]. Molecular docking studies on related thiadiazole-based SIRT2 inhibitors have demonstrated that substituents at this position engage critical hydrophobic and halogen-bonding interactions within the SIRT2 channel entrance, a region identified as a key selectivity-determining site [2]. While direct biochemical comparison with the 5-phenyl analog under identical conditions is absent from the public domain, the consistent SAR trend across independent thiadiazole series supports the 4-chlorophenyl moiety as a significant contributor to enhanced SIRT2 affinity.

structure-activity relationship halogen bonding SIRT2 channel entrance docking

Optimal Procurement and Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide


SIRT2-Selective Chemical Probe in Cancer Stem Cell and Neurodegeneration Research

The compound's 28 nM potency and >3,500-fold selectivity over SIRT1 make it suitable for deconvoluting SIRT2-specific biology in cellular models where other sirtuin isoforms are co-expressed. Its use is indicated in studies examining SIRT2-mediated deacetylation of α-tubulin, histone H3K9, or relevant transcription factors, where off-target SIRT1 inhibition could confound phenotypic readouts. This application is directly supported by the selectivity data in [1] and the established role of SIRT2 in cancer and neurodegeneration as reviewed in [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a sub-30 nM biochemical IC50, this compound provides a significantly more advanced starting point for lead optimization compared to micromolar thiadiazole hits such as ST132 (IC50 = 6.62 µM) or ST95 (IC50 = 10.62 µM) [3]. The 3,5-dimethoxybenzamide scaffold has been validated in multiple SIRT2 inhibitor series, offering multiple vectors for further derivatization. The 4-chlorophenyl group provides a handle for exploring halogen-bonding interactions at the channel entrance as indicated by docking studies [4].

Selectivity Benchmarking and Assay Development

The compound can serve as a high-potency reference standard for SIRT2 biochemical and cellular assay development, where its well-defined selectivity window (SIRT2 vs. SIRT1) enables calibration of assay dynamic range and isoform discrimination [1]. Its availability as a characterized chemical probe allows benchmarking of novel SIRT2 inhibitor series against a compound with publicly documented potency and selectivity data.

SIRT2-Dependent Viability Screening in Breast Cancer Cell Lines

The structural class to which this compound belongs has demonstrated antiproliferative activity in MCF-7 breast cancer cells through SIRT2 inhibition, as evidenced by increased acetylated α-tubulin levels following treatment with thiadiazole-based SIRT2 inhibitors [5]. While cell-based activity data for this specific compound is not yet publicly available, its biochemical potency supports its prioritization for profiling in SIRT2-dependent cancer cell line panels including MCF-7, MDA-MB-231, and HeLa.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.